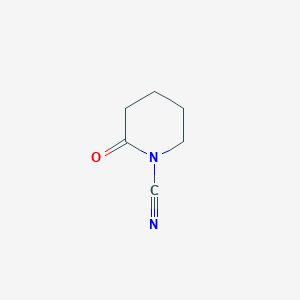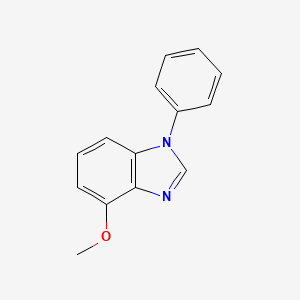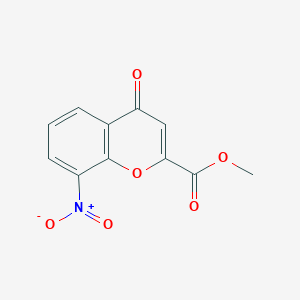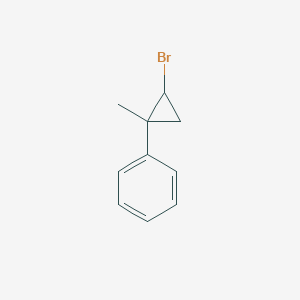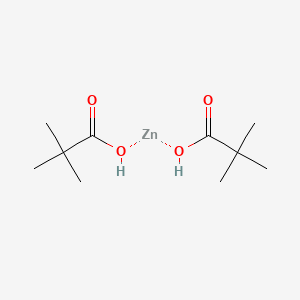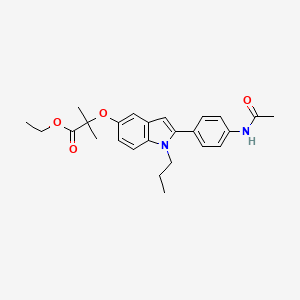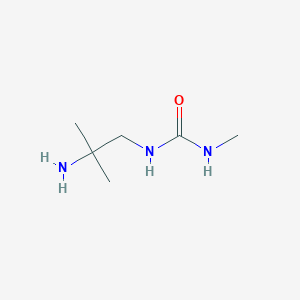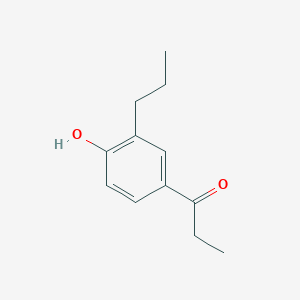
1-(4-hydroxy-3-propylphenyl)propan-1-one
Übersicht
Beschreibung
1-(4-Hydroxy-3-propylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of propiophenone, characterized by the presence of a hydroxy group and a propyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-propylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed:
Oxidation: this compound can be converted to 1-(4-hydroxy-3-propylphenyl)propanoic acid.
Reduction: The compound can be reduced to 1-(4-hydroxy-3-propylphenyl)propan-1-ol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-propylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxy-3-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)propan-1-one: Lacks the propyl group, making it less hydrophobic.
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a propyl group, affecting its reactivity and solubility.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one: Has two methoxy groups, further altering its chemical properties.
Uniqueness: 1-(4-Hydroxy-3-propylphenyl)propan-1-one is unique due to the presence of both a hydroxy group and a propyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-propylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-8-10(11(13)4-2)6-7-12(9)14/h6-8,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
AUTJPPNKNITORX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)CC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Ethylphenyl)methyl]benzoic acid](/img/structure/B8678405.png)
